molecular formula C4H6ClN3O2 B2400807 methyl 1H-1,2,4-triazole-3-carboxylate hydrochloride CAS No. 1204818-20-1

methyl 1H-1,2,4-triazole-3-carboxylate hydrochloride

Cat. No.: B2400807
CAS No.: 1204818-20-1
M. Wt: 163.56
InChI Key: VKEVTDVZPCDVTH-UHFFFAOYSA-N
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Description

methyl 1H-1,2,4-triazole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in viral replication, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Some compounds

Properties

IUPAC Name

methyl 1H-1,2,4-triazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.ClH/c1-9-4(8)3-5-2-6-7-3;/h2H,1H3,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEVTDVZPCDVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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